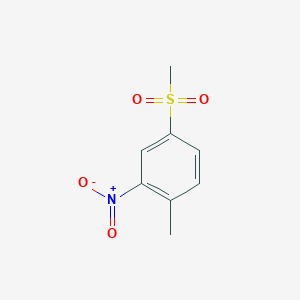

4-Methylsulfonyl-2-nitrotoluene

Beschreibung

Significance of Nitroaromatic Compounds in Organic Synthesis and Industry

Nitroaromatic compounds are foundational to the synthesis of numerous commercial products. They serve as key precursors in the manufacturing of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netnih.govnumberanalytics.com The nitro group itself is a versatile functional group that can be readily transformed into other functionalities, such as amines, which are crucial for producing dyes and pharmaceutical agents. researchgate.netnumberanalytics.com

Historical Context of Nitrotoluene Derivatives

The history of nitrotoluene derivatives is closely linked to the development of explosives and the dye industry. The nitration of toluene (B28343), a process that introduces nitro groups onto the toluene ring, was extensively studied and optimized to produce compounds like trinitrotoluene (TNT). nih.gov While TNT was widely used in the past, its production has declined due to environmental concerns. nih.gov Beyond explosives, nitrotoluene derivatives have found significant use as intermediates for colorants, agricultural chemicals, and pharmaceuticals. nih.govtaylorandfrancis.comnih.gov

Relevance of Nitro-Sulfonyl Functionalities in Modern Chemistry

The combination of a nitro group and a sulfonyl group (—SO₂R) on an aromatic ring creates a molecule with distinct electronic properties. The sulfonyl group, like the nitro group, is strongly electron-withdrawing. This dual substitution significantly influences the reactivity of the aromatic ring, making it susceptible to certain types of chemical reactions. This unique reactivity profile is leveraged in various synthetic applications.

Overview of Substituted Toluene Derivatives

Toluene, a simple aromatic hydrocarbon, can be chemically modified by replacing one or more of its hydrogen atoms with other functional groups. These substituted toluene derivatives exhibit a wide range of physical and chemical properties depending on the nature and position of the substituents.

Isomeric Considerations within Nitrotoluenes (e.g., o-, m-, p-nitrotoluene)

The nitration of toluene typically yields a mixture of three primary isomers: ortho-nitrotoluene (o-nitrotoluene), meta-nitrotoluene (m-nitrotoluene), and para-nitrotoluene (p-nitrotoluene). fossee.inresearchgate.net The relative positions of the nitro group and the methyl group on the benzene (B151609) ring define these isomers and significantly impact their physical properties, such as melting and boiling points. fossee.inacs.org The distribution of these isomers during synthesis depends on the reaction conditions. nih.govfossee.in For example, a typical nitration might produce a mixture of about 60% ortho, 36% para, and 4% meta isomers. fossee.in Each isomer has its own specific applications; for instance, o-nitrotoluene is a precursor for toluidines used in dye production, while p-nitrotoluene is used to create intermediates for other colorants. fossee.inwikipedia.org

| Isomer | Melting Point | Boiling Point |

| o-Nitrotoluene | -9 °C | 222.3 °C |

| m-Nitrotoluene | 16.1 °C | 239.9 °C |

| p-Nitrotoluene | 44.5 °C | 238.3 °C |

Impact of Substituent Effects on Aromatic Systems

Substituents on an aromatic ring profoundly influence its reactivity towards further chemical reactions, a concept known as substituent effects. numberanalytics.comlumenlearning.com These effects are broadly classified into two types: inductive effects and resonance effects. The inductive effect is the withdrawal or donation of electrons through the sigma bonds, while the resonance effect involves the delocalization of electrons through the pi system of the aromatic ring. libretexts.orglibretexts.org

Electron-donating groups, such as alkyl groups, activate the ring, making it more reactive towards electrophilic substitution. libretexts.orgnumberanalytics.com Conversely, electron-withdrawing groups, like the nitro (—NO₂) and sulfonyl (—SO₂R) groups, deactivate the ring by decreasing its electron density. libretexts.orglibretexts.org This deactivation makes electrophilic substitution more difficult. libretexts.org Furthermore, substituents direct incoming groups to specific positions on the ring. Activating groups are typically ortho, para-directing, while deactivating groups are generally meta-directing. numberanalytics.com However, the interplay of these effects can lead to complex reactivity patterns.

Current Research Landscape of 4-Methylsulfonyl-2-nitrotoluene

The chemical compound this compound, with the CAS number 1671-49-4, is a substituted toluene derivative featuring both a methylsulfonyl group and a nitro group. scbt.comchemicalbook.com Its molecular formula is C₈H₉NO₄S, and it has a molecular weight of approximately 215.23 g/mol . scbt.comfishersci.com

Current research on this compound primarily focuses on its role as a chemical intermediate in the synthesis of more complex molecules. For instance, it is a known precursor in the synthesis of 2-nitro-4-methylsulfonylbenzoic acid, a key intermediate for some herbicides. chemicalbook.comasianpubs.orggoogle.com The synthesis of this compound itself has been a subject of study, with methods being developed to improve yield and purity. evitachem.comgoogle.com One common synthetic route involves the sulfonation and subsequent acylation of 2-nitrotoluene (B74249). evitachem.comgoogle.com Analytical methods, such as High-Performance Liquid Chromatography (HPLC), have been developed for its separation and analysis. sielc.com

| Property | Value |

| CAS Number | 1671-49-4 |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 120-121 °C |

This data is compiled from various sources. scbt.comchemicalbook.comfishersci.com

Identification of Research Gaps and Emerging Areas

The field of nitroaromatic sulfone chemistry, while established, contains several areas ripe for further exploration and innovation. A primary focus of current research is the development of more sustainable and efficient synthetic methods.

Sustainable Synthesis: There is a considerable push towards greener chemistry in the synthesis of sulfones. nih.gov Traditional methods often require harsh conditions or produce significant waste. Emerging technologies such as electrochemistry and photocatalysis are being explored as more sustainable alternatives for creating sulfone compounds. nih.gov The development of methods that minimize by-product formation, such as the unwanted generation of sulfones during the sulfonation of nitroaromatics, remains a key challenge. google.com

Advanced Catalysis: The reduction of the nitro group to an amine is a fundamental transformation for this class of compounds, as the resulting aromatic amines are often more valuable and less toxic intermediates. rsc.org While catalytic reduction is a promising method, there is ongoing research to develop more effective, selective, and economically viable catalysts. rsc.org Understanding the mechanisms of electron transfer on catalyst surfaces is crucial for designing next-generation systems for nitroaromatic compound transformations. rsc.orgnih.gov

Biodegradation Pathways: Despite their widespread industrial use, the environmental fate and biodegradation pathways of many synthetic nitroaromatic compounds are not fully understood. nih.gov This knowledge gap presents a significant area for research, aiming to develop effective bioremediation strategies for contaminated sites. Identifying and engineering microorganisms and enzymes capable of breaking down these persistent compounds is a key goal. nih.gov

Novel Applications: While the utility of specific nitroaromatic sulfones in agrochemicals is well-documented, exploring their potential in other advanced fields is an emerging area. The unique electronic and structural properties of these molecules could be leveraged in the development of novel functional materials and pharmaceuticals. nih.gov

Contribution of this compound to Advanced Chemical Synthesis

This compound is a key nitroaromatic sulfone that serves as a critical building block in specialized chemical manufacturing. Its molecular structure, featuring a toluene core substituted with a nitro group at the second position and a methylsulfonyl group at the fourth, dictates its chemical utility. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1671-49-4 |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol lookchem.com |

| Melting Point | 120-121°C lookchem.commolbase.com |

| Boiling Point | 387.8°C at 760 mmHg lookchem.commolbase.com |

| Density | 1.35 g/cm³ molbase.com |

| Appearance | White powdery crystal lookchem.com |

The synthesis of this compound is a multi-step process that highlights classic organic transformations. A common and economically favorable route has been developed to ensure high yield and purity. evitachem.comgoogle.com

Table 2: General Synthesis Pathway for this compound

| Step | Description | Starting Material(s) | Key Reagent(s) | Product |

|---|---|---|---|---|

| 1. Sulfonation | 2-nitrotoluene undergoes sulfonation to introduce a sulfonyl group. | 2-nitrotoluene | Chlorosulfonic acid | 3-nitro-4-methylbenzene sulfonyl chloride intermediate |

| 2. Final Reaction | The sulfonyl chloride intermediate is reacted to form the final product. | 3-nitro-4-methylbenzene sulfonyl chloride | Sodium sulfite (B76179), sodium carbonate, chloroacetic acid | this compound |

The primary contribution of this compound to advanced chemical synthesis is its role as a pivotal intermediate in the production of the herbicide Mesotrione (B120641). google.comgoogle.com The synthesis involves the oxidation of the methyl group of this compound to a carboxylic acid, yielding 2-nitro-4-methylsulfonylbenzoic acid (NMSBA). google.comchemicalbook.com This oxidation is a crucial step, often carried out using nitric acid in the presence of a transition metal oxide catalyst like vanadium pentoxide. google.comchemicalbook.com

This transformation underscores the compound's value; the presence of the nitro and methylsulfonyl groups activates the molecule for specific, controlled reactions. evitachem.com 2-nitro-4-methylsulfonylbenzoic acid is an important organic synthesis intermediate in its own right, with applications in the dyestuff and pharmaceutical industries, but its primary use is as the key precursor to Mesotrione. google.com The successful and efficient synthesis of this widely used herbicide is therefore directly reliant on the availability and purity of this compound, cementing its contribution to modern agrochemical production. google.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1671-49-4 | C₈H₉NO₄S |

| 2-nitrotoluene | 88-72-2 | C₇H₇NO₂ |

| Chlorosulfonic acid | 7790-94-5 | HSO₃Cl |

| 3-nitro-4-methylbenzene sulfonyl chloride | Not Available | C₇H₆ClNO₄S |

| Sodium sulfite | 7757-83-7 | Na₂SO₃ |

| Sodium carbonate | 497-19-8 | Na₂CO₃ |

| Chloroacetic acid | 79-11-8 | C₂H₃ClO₂ |

| 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) | 110964-79-9 | C₈H₇NO₆S |

| Mesotrione | 104206-82-8 | C₁₄H₁₃NO₇S |

| Nitric acid | 7697-37-2 | HNO₃ |

| Sulfuric acid | 7664-93-9 | H₂SO₄ |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBDLEXAVKAJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350742 | |

| Record name | 4-Methylsulfonyl-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-49-4 | |

| Record name | 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mesyl-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylsulfonyl-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mesyl-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-methyl-4-(methylsulfonyl)-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 Methylsulfonyl 2 Nitrotoluene and Its Derivatives

Synthetic Pathways to 4-Methylsulfonyl-2-nitrotoluene

The synthesis of this compound, an important intermediate in the production of dyes, pharmaceuticals, and agrochemicals, can be approached through several strategic pathways. google.comyuanhuaiglobal.com The two primary methodologies involve either the nitration of a toluene (B28343) precursor already bearing a sulfonyl group or the introduction of the methylsulfonyl moiety onto a pre-nitrated toluene ring. Each approach offers distinct advantages and requires careful control of reaction conditions to ensure high yield and regioselectivity.

Nitration of Toluene Precursors in the Presence of Sulfonyl Groups

A common and direct route to this compound involves the nitration of 4-methylsulfonyltoluene. justia.com In this pathway, the starting material already contains the methyl and methylsulfonyl groups in the desired 1,4-para arrangement. The key step is the selective introduction of a nitro group at the 2-position of the aromatic ring.

The nitration of 4-methylsulfonyltoluene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org In this type of reaction, an electrophile—in this case, the nitronium ion (NO₂⁺)—attacks the electron-rich aromatic ring, replacing a hydrogen atom. masterorganicchemistry.comminia.edu.eg The nitronium ion is typically generated in situ from the reaction of a nitric acid source with a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comcerritos.edulibretexts.org

Several specific strategies have been developed for this transformation:

Mixed Acid Nitration : The most conventional method employs a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). justia.com The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion. cerritos.edulibretexts.org A process variant uses a mixture of oleum (B3057394) (fuming sulfuric acid) and nitric acid to achieve nitration. justia.com

Solid Acid Catalysis : To mitigate the use of large quantities of sulfuric acid, methods using solid superacid catalysts have been developed. google.com This approach involves reacting 4-methylsulfonyltoluene with concentrated nitric acid and acetic anhydride in the presence of the solid catalyst, which can be recovered and reused. google.com

Continuous-Flow Process : For industrial-scale production, a continuous-flow process offers advantages in safety and control. lookchem.com In one such setup, 1-methyl-4-(methylsulfonyl)benzene is nitrated using sulfuric acid and nitric acid in water at elevated temperatures within a flow reactor, achieving high yield and selectivity. lookchem.com

| Method | Reagents | Conditions | Yield/Purity | Reference |

| Mixed Acid Nitration | 4-methylsulfonyltoluene, H₂SO₄, HNO₃/Oleum | 8°C to 30°C, 2 to 5 hours | >95% Purity | justia.com |

| Solid Superacid Catalysis | 4-methylsulfonyltoluene, Conc. HNO₃, Acetic Anhydride | 10°C to 40°C, 2 to 20 hours | 95% to 98% Yield, >99% Purity | google.com |

| Continuous-Flow | 1-methyl-4-(methylsulfonyl)benzene, H₂SO₄, HNO₃, Water | 100°C, Flow Reactor | 98% Yield | lookchem.com |

Achieving the desired 2-nitro isomer is a critical aspect of this synthetic route, governed by the directing effects of the substituents on the toluene ring. In electrophilic aromatic substitution, substituent groups can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.org

The methyl group (-CH₃) is an activating group, meaning it donates electron density to the aromatic ring, making it more reactive towards electrophiles. wikipedia.org It is an ortho, para-director.

The methylsulfonyl group (-SO₂CH₃) is a strongly deactivating group, withdrawing electron density from the ring and making it less reactive. wikipedia.org It is a meta-director.

In the case of 4-methylsulfonyltoluene, the methyl group is at position 1 and the methylsulfonyl group is at position 4. The activating methyl group directs the incoming nitronium ion to the ortho positions (2 and 6) and the para position (4). Since the para position is already occupied by the methylsulfonyl group, substitution is directed primarily to the ortho positions. The deactivating methylsulfonyl group directs the electrophile to the meta positions (3 and 5).

The formation of this compound as the major product is due to the synergistic directing effects of both groups. The nitro group is introduced at the 2-position, which is ortho to the activating methyl group and meta to the deactivating methylsulfonyl group. This convergence of directing effects strongly favors substitution at this position over others, leading to high regioselectivity in the reaction. google.comjustia.com While conventional nitration of toluene typically yields a mixture of ortho and para isomers, the presence of the meta-directing sulfonyl group at the para position effectively blocks that site and reinforces substitution at the 2-position. uncw.edu

Sulfonation Reactions for Introducing the Methylsulfonyl Moiety

An alternative synthetic strategy begins with a nitrated toluene precursor, such as 2-nitrotoluene (B74249), and subsequently introduces the methylsulfonyl group at the 4-position. This can be accomplished through direct sulfonation followed by modification or via a multi-step sequence involving a thioether intermediate.

Direct sulfonation involves treating 2-nitrotoluene with a strong sulfonating agent. One documented method involves the sulfonation of 2-nitrotoluene by heating it with 25% oleum, which introduces a sulfonic acid group (-SO₃H) primarily at the 4-position, yielding 2-Nitrotoluene-4-sulfonic acid. chemicalbook.com Another approach uses chlorosulfonic acid to react with 2-nitrotoluene, which can then be converted to the final product in subsequent steps. google.com These methods introduce a sulfur-containing functional group that must then be converted to the target methylsulfonyl moiety.

A more versatile and common method involves the synthesis of a thioether intermediate, 4-(methylthio)-2-nitrotoluene, which is then oxidized to the desired sulfone. This two-step process allows for precise control over the introduction of the sulfur atom and its subsequent oxidation state.

The oxidation of the methylthio group to a sulfone can be accomplished using a variety of strong oxidizing agents. organic-chemistry.org The reaction proceeds through a sulfoxide (B87167) intermediate, and care must be taken to ensure complete oxidation to the sulfone without causing unwanted side reactions on the nitro-aromatic system. researchgate.net

Common oxidizing agents for this transformation include:

Hydrogen Peroxide (H₂O₂) : A widely used and environmentally benign oxidant. organic-chemistry.org

m-Chloroperbenzoic Acid (m-CPBA) : A powerful and selective oxidizing agent often used for this type of transformation. organic-chemistry.org

Sodium Chlorite (NaClO₂) : Can be used to generate chlorine dioxide in situ for an effective oxidation of sulfides to sulfones. mdpi.com

| Precursor | Oxidizing Agent | Product | Reference |

| 4-(Methylthio)-2-nitrotoluene | Hydrogen Peroxide (H₂O₂) or m-CPBA | This compound | |

| General Sulfides | Tantalum Carbide / H₂O₂ | Sulfoxides | organic-chemistry.org |

| General Sulfides | Niobium Carbide / H₂O₂ | Sulfones | organic-chemistry.org |

| General Sulfides | Sodium Chlorite (NaClO₂) / HCl | Sulfones | mdpi.com |

Sequential Synthesis from 2-Nitrotoluene to this compound

A common and well-documented route for the synthesis of this compound begins with 2-nitrotoluene as the starting material. This sequential approach involves a series of reactions to introduce the sulfonyl group at the para-position relative to the methyl group.

The initial step in this synthetic sequence is the sulfonation of 2-nitrotoluene, which is typically achieved using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The reaction is generally carried out by adding 2-nitrotoluene dropwise to an excess of chlorosulfonic acid, often in the presence of a small amount of sulfamic acid, while carefully controlling the temperature.

The reaction mixture is stirred for a period at a moderately elevated temperature and then heated further to ensure the completion of the reaction. The product, 2-nitrotoluene-4-sulfonyl chloride, is then isolated by quenching the reaction mixture in ice water, which causes the product to precipitate. The solid is then collected by filtration and washed. cdnsciencepub.com A typical laboratory-scale synthesis is detailed in the table below.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | o-Nitrotoluene | cdnsciencepub.com |

| Reagent | Chlorosulfonic Acid | cdnsciencepub.com |

| Auxiliary Reagent | Sulfamic Acid | cdnsciencepub.com |

| Molar Ratio (o-nitrotoluene:chlorosulfonic acid) | 1 : 4.6 | cdnsciencepub.com |

| Initial Temperature | < 40 °C | cdnsciencepub.com |

| Reaction Temperature | Stirred at 40 °C for 1 hour, then heated to 105 °C for 6 hours | cdnsciencepub.com |

| Work-up | Poured into ice water | cdnsciencepub.com |

| Product | 2-Nitrotoluene-4-sulfonyl chloride | cdnsciencepub.com |

| Yield | 89% of theoretical | cdnsciencepub.com |

The formation of the sulfonyl chloride, as described in the previous section, is a key step. This intermediate is then converted to the final methylsulfonyl compound. This transformation is typically a two-step process. First, the 2-nitrotoluene-4-sulfonyl chloride is reacted with a sulfite (B76179) salt, such as sodium sulfite, in an aqueous medium. This reaction converts the sulfonyl chloride into a more stable sulfinate salt, specifically sodium 2-nitro-4-methylbenzenesulfinate.

In the second step, the intermediate sulfinate salt is methylated to introduce the methyl group to the sulfonyl moiety, thereby forming the methyl sulfone. A common methylating agent used for this purpose is dimethyl sulfate. The reaction is carried out by treating the sodium sulfinate salt with the methylating agent, often in the presence of a base like sodium bicarbonate, and heating the mixture under reflux. The final product, this compound, is then isolated and purified. This two-step conversion of a sulfonyl chloride to a methyl sulfone via a sulfinate intermediate is a well-established method in organic synthesis. orgsyn.org

Advanced Synthetic Techniques and Green Chemistry Principles

In recent years, there has been a significant push towards the development of more sustainable and safer chemical processes. In the context of synthesizing nitroaromatic compounds like this compound, advanced techniques such as continuous-flow synthesis are being explored to address the challenges associated with traditional batch processing.

Continuous-flow chemistry offers several advantages over traditional batch methods for the synthesis of nitroaromatic compounds. By conducting reactions in a continuously flowing stream through a reactor, it is possible to achieve better control over reaction parameters, leading to improved safety, efficiency, and product quality.

Nitration and sulfonation reactions are often highly exothermic, which can lead to thermal runaways and the formation of unwanted byproducts in large-scale batch reactors. Continuous-flow systems mitigate these risks due to their high surface-area-to-volume ratio, which allows for efficient heat dissipation and precise temperature control. The small reaction volumes at any given time also significantly reduce the potential hazards associated with handling energetic materials. This enhanced control allows for reactions to be performed under more aggressive conditions, potentially leading to faster reaction times and higher yields.

In continuous-flow synthesis, key reaction parameters can be precisely controlled and optimized to maximize product yield and purity. The residence time, which is the time the reactants spend in the reactor, can be finely tuned by adjusting the flow rate and the reactor volume. The reaction temperature can be maintained with high precision, and the stoichiometry of the reactants can be accurately controlled by adjusting the flow ratios of the individual reactant streams.

The optimization of these parameters is crucial for achieving the desired outcome. For the synthesis of nitroaromatic compounds, studies have shown that careful adjustment of residence time, temperature, and the molar ratios of the nitrating and sulfonating agents can significantly impact the conversion of the starting material and the selectivity towards the desired product.

| Parameter | Typical Range/Condition | Impact on Reaction | Reference |

|---|---|---|---|

| Residence Time | Seconds to minutes | Affects reaction completion and can influence the formation of byproducts. | beilstein-journals.org |

| Temperature | Ambient to elevated temperatures (e.g., 50-110 °C) | Influences reaction rate and selectivity. Higher temperatures generally increase conversion but may lead to more byproducts. | nih.gov |

| Flow Ratios (Reactant Stoichiometry) | Varied to optimize molar ratios of reactants | Crucial for controlling the reaction and minimizing the use of excess reagents. Can significantly affect product selectivity. | nih.gov |

| Acid Concentration | Typically high concentrations of sulfuric and nitric acid | Affects the rate of reaction and the formation of the active electrophile. | nih.gov |

Catalytic Approaches in Nitroaromatic Sulfone Synthesis

The synthesis of nitroaromatic sulfones, including this compound, increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. These approaches move away from traditional stoichiometric reagents toward processes where small amounts of a catalyst can facilitate a high number of turnovers, offering significant advantages in terms of reaction conditions and waste reduction.

Metal-Free Catalysis

In recent years, metal-free catalysis has emerged as a significant area of research in organic synthesis, aiming to replace potentially toxic and expensive metal catalysts with more sustainable alternatives. In the context of nitroaromatic sulfone synthesis, metal-free approaches are being explored for key transformation steps. For instance, the reduction of nitroaromatics, a reaction often required in the synthesis of derivatives, can be achieved using metal-free systems. One such method employs diboronic acid (B₂(OH)₄) in water, which serves as both the hydrogen donor and solvent, to reduce various nitroaromatic compounds to their corresponding amines in high yields organic-chemistry.org. This process demonstrates excellent functional group tolerance under mild conditions organic-chemistry.org.

Another area of interest is the use of doped carbon nanomaterials as metal-free catalysts. Sulfur and nitrogen co-doped graphene has been shown to be effective in catalytic oxidation reactions nih.gov. Similarly, sulfurized graphene has been utilized for the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), demonstrating the potential of tailored carbon materials to serve as active sites for hydrogenation reactions harvard.edu. While not directly applied to this compound, these studies provide a foundation for developing metal-free catalytic cycles for the various oxidation and reduction steps involved in its synthesis and derivatization.

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to developing cleaner and more efficient chemical processes. Their primary advantages include ease of separation from the reaction mixture, potential for recycling and reuse, and enhanced stability under various reaction conditions. In the synthesis of compounds like this compound, heterogeneous catalysts can offer high selectivity, minimizing the formation of unwanted by-products researchgate.net.

Mesoporous zeolites are a prominent class of heterogeneous catalysts used in the petrochemical industry and for fine chemical synthesis due to their strong acidic sites, high surface area, and thermal stability mdpi.com. These materials can be tailored for specific reactions, such as alkylation and nitration, which are key steps in the synthesis of precursors to this compound. For example, solid acid catalysts, including various zeolites, have been examined for the nitration of toluene buct.edu.cn. The defined pore structure of these catalysts can impart shape selectivity, preferentially forming one isomer over others, which is crucial for achieving high yields of the desired product.

The table below summarizes the performance of various solid acid catalysts in the nitration of toluene, a foundational reaction for producing precursors to this compound.

| Catalyst | Nitrating Agent | Toluene Conversion (%) | para-Selectivity (%) | Reference |

| Zeolite Beta | Liquid NO₂ | High | High | buct.edu.cn |

| HZSM-5 | NO₂ | Moderate | Moderate | nih.gov |

| HY | NO₂ | Lower than Hβ | Moderate | nih.gov |

| Hβ (H-beta) | NO₂ | Highest | High | nih.gov |

| Fe³⁺-Montmorillonite | HNO₃/Ac₂O | 90 (isolated yield) | 92 (for chlorobenzene) | ias.ac.in |

Zeolite Catalysis in Nitration Processes

Zeolites, a class of crystalline aluminosilicates, are particularly effective as catalysts in the nitration of aromatic compounds due to their well-defined channel and cage structures and strong acidic properties mdpi.com. These microporous materials can act as shape-selective catalysts, influencing the regioselectivity of the nitration reaction. By confining the reactants within their pores, zeolites can favor the formation of specific isomers, such as the para-isomer, while suppressing the formation of others ias.ac.in.

In the nitration of toluene, a precursor to many substituted nitrotoluenes, zeolite H-beta has demonstrated superior catalytic performance compared to other zeolites like HZSM-5 and HY nih.gov. The unique pore structure and acidity of H-beta effectively reduce the activation energy barrier for the reaction and show a high preference for the formation of para-nitrotoluene buct.edu.cnnih.gov. This selectivity is highly valuable in multi-step syntheses where a specific isomer is required for subsequent transformations. The use of zeolites allows for mononitration with quantitative yields under mild conditions and offers the significant advantage of catalyst recovery and reuse ias.ac.in.

Research has shown that zeolite-beta can provide a higher ratio of 4-nitrotoluene (B166481) to 2-nitrotoluene compared to other zeolites like ZSM-5 and mordenite in vapor-phase nitration, although catalyst deactivation can be a challenge ias.ac.in.

Eco-friendly and Sustainable Synthesis Strategies

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. These strategies focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency researchgate.netmdpi.com.

Reduction of Oxidant and Acid Usage

Traditional nitration processes for aromatic compounds often employ a mixture of nitric acid and a large excess of concentrated sulfuric acid (mixed acid) google.com. This generates significant quantities of acidic waste, which requires costly treatment and disposal. Modern sustainable strategies aim to reduce or eliminate the use of strong acids. One approach involves the use of solid acid catalysts, such as zeolites, which can facilitate nitration without the need for bulk sulfuric acid ias.ac.in.

Furthermore, alternative oxidants are being investigated for the synthesis of sulfones from sulfides, a key step in producing the sulfonyl group in this compound. In the synthesis of 2-Nitro-4-methylsulfonylbenzoic acid, a derivative of the target compound, hydrogen peroxide has been used as the oxidant in the presence of a CuO/Al₂O₃ catalyst. This method significantly reduces the amount of sulfuric acid and oxidant required and allows for the recycling of unreacted starting material, leading to a more efficient and safer process asianpubs.org. Another patented method for preparing this derivative uses oxygen in the presence of a transition metal oxide catalyst, again avoiding harsher oxidants patsnap.com.

The following table highlights different oxidation systems and their environmental advantages.

| Target Compound | Starting Material | Oxidant/Catalyst System | Key Advantage | Reference |

| 2-Nitro-4-methylsulfonylbenzoic acid | 2-nitro-4-methylsulfonyl toluene | H₂O₂ / CuO/Al₂O₃ | Greatly reduced acid and oxidant dosage. asianpubs.org | asianpubs.org |

| 2-Nitro-4-methylsulfonylbenzoic acid | 2-nitro-4-methylsulfonyltoluene | O₂ / V₂O₅ | Use of oxygen as a clean oxidant. | patsnap.com |

Minimization of By-product Formation

The formation of by-products, particularly unwanted isomers or over-nitrated compounds, reduces the yield of the desired product and complicates purification processes. Catalytic methods are instrumental in minimizing by-product formation by enhancing reaction selectivity. Shape-selective catalysis using zeolites, as discussed previously, is a prime example of how by-products can be controlled in nitration reactions nih.govias.ac.in. The constrained environment within the zeolite pores sterically hinders the formation of bulkier isomers, leading to a purer product stream.

Another effective strategy for minimizing by-products is the use of continuous-flow reactors. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, which can significantly improve selectivity and yield compared to batch processes lookchem.com. Rapid mixing and efficient heat transfer in microreactors can prevent localized overheating and reduce the formation of thermal degradation by-products. Continuous-flow processes have been successfully applied to the selective mononitration of related compounds like 1-Methyl-4-(methylsulfonyl)benzene, demonstrating the potential of this technology to produce this compound with high purity and minimal waste lookchem.com.

Synthesis of Key Derivatives of this compound

The strategic functionalization of this compound opens avenues to a range of valuable chemical intermediates. The primary transformations focus on the oxidation of the methyl group to a carboxylic acid and the reduction of the nitro group to an amine. These derivatives are crucial building blocks in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. This section details the prominent synthetic methodologies for these key derivatives.

Oxidation to 4-Methylsulfonyl-2-nitrobenzoic Acid

The conversion of the methyl group of this compound to a carboxylic acid function yields 4-Methylsulfonyl-2-nitrobenzoic acid, a critical intermediate. Various oxidative strategies have been developed to achieve this transformation efficiently and selectively.

Aerobic oxidation presents an environmentally benign and economically attractive method for the oxidation of methylarenes. The use of metal phthalocyanine complexes as catalysts in these reactions is an area of active research due to their high thermal stability and well-defined redox activity. While specific studies detailing the aerobic oxidation of this compound using metal phthalocyanine catalysts are not extensively documented in peer-reviewed literature, the methodology has been successfully applied to structurally similar compounds. For instance, the liquid-phase aerobic oxidation of 4-nitrotoluene-2-sulfonic acid has been investigated, demonstrating the feasibility of this approach for related substrates. In such systems, a metal phthalocyanine catalyst, often supported on a solid matrix to enhance recyclability, activates molecular oxygen to facilitate the selective oxidation of the methyl group. The catalytic cycle typically involves the formation of a high-valent metal-oxo species that acts as the primary oxidant.

| Substrate | Catalyst System | Oxidant | Key Parameters | Product | Yield |

|---|---|---|---|---|---|

| 4-nitrotoluene-2-sulfonic acid | Metal Phthalocyanine | Air/O₂ | Alkaline media, specific temperature and pressure | 4,4′-dinitrostilbene-2,2′-disulfonic acid | 81.8% |

Hydrogen peroxide is a strong and clean oxidant, producing only water as a byproduct. Its application in the oxidation of this compound to 4-Methylsulfonyl-2-nitrobenzoic acid has been effectively demonstrated, particularly in a strong acidic medium like concentrated sulfuric acid and in the presence of a catalyst. asianpubs.orgasianpubs.org

One established method employs a CuO/Al₂O₃ catalyst. asianpubs.orgasianpubs.orggoogle.com This heterogeneous catalyst facilitates the oxidation under relatively moderate conditions, enhancing the safety and efficiency of the process. asianpubs.orgasianpubs.org The reaction is typically conducted by adding this compound and the CuO/Al₂O₃ catalyst to concentrated sulfuric acid, followed by the slow addition of hydrogen peroxide. asianpubs.orggoogle.com

Key reaction parameters have been optimized to maximize the yield. asianpubs.org The optimal molar ratio of this compound to hydrogen peroxide was found to be 1:7. asianpubs.org Exceeding this ratio did not improve the yield and could lead to increased side reactions due to exothermic decomposition of excess peroxide. asianpubs.org The reaction temperature is also a critical factor, with 60-65°C being identified as the optimal range to ensure a good reaction rate while maintaining safety. asianpubs.orggoogle.com Under these optimized conditions, yields of up to 78.3% have been achieved, with the added benefit that unreacted starting material can be recovered. asianpubs.orgasianpubs.org

| Parameter | Condition | Outcome |

|---|---|---|

| Catalyst | CuO/Al₂O₃ | Facilitates oxidation in strong acid |

| Oxidant | 45% H₂O₂ | Clean oxidant, byproduct is water |

| Medium | Concentrated H₂SO₄ | Provides the necessary acidic environment |

| Temperature | 60-65°C | Optimal balance of reaction rate and safety |

| Molar Ratio (Substrate:H₂O₂) | 1:7 | Maximizes conversion |

| Yield | 78.3% | High efficiency with recyclable starting material |

Indirect electrochemical oxidation offers a method for the regeneration of a chemical oxidant in situ, which can reduce waste and improve process safety. This technique has been successfully applied to the synthesis of 4-Methylsulfonyl-2-nitrobenzoic acid from this compound using the Cr³⁺/Cr⁶⁺ redox couple in a sulfuric acid medium.

The process involves two main stages. In the first stage, Cr⁶⁺ (in the form of Cr₂O₇²⁻) chemically oxidizes the methyl group of the substrate to a carboxylic acid, during which the chromium is reduced to Cr³⁺. In the second stage, the Cr³⁺ is electrochemically re-oxidized back to Cr⁶⁺ at an anode, allowing it to participate in another oxidation cycle.

Research has shown that the efficiency of this process is highly dependent on several factors. The concentration of sulfuric acid, the molar feed ratio of oxidant to substrate, and the temperature significantly influence the chemical oxidation step. A high yield of 49.4% for the liquid-phase oxidation was achieved in 7.0 M H₂SO₄ at 95°C with a substrate to Cr⁶⁺ feed ratio of 1:4. The electrochemical regeneration of Cr³⁺ to Cr⁶⁺ can reach a current efficiency of up to 99% at a current density of 5 A/dm² and a temperature of 35°C. Cyclical tests of the integrated process have demonstrated good stability, with an average product yield of 47.9% and a current efficiency of 85.2% over eight cycles, indicating its potential for commercial application.

| Process Step | Parameter | Optimal Condition | Result |

|---|---|---|---|

| Chemical Oxidation | H₂SO₄ Concentration | 7.0 mol/L | 49.4% Yield of Acid |

| Temperature | 95°C | ||

| Feed Ratio (Substrate:Cr⁶⁺) | 1:4 | ||

| Electrochemical Regeneration | Current Density | 5 A/dm² | 99% Current Efficiency |

| Temperature | 35°C |

Reductive Transformations of the Nitro Group to Amines

The reduction of the nitro group on the aromatic ring of this compound to form 4-Methylsulfonyl-2-aminotoluene is another pivotal transformation. This resulting amine is a versatile intermediate for introducing the substituted tolyl moiety into various molecular scaffolds.

Catalytic hydrogenation is a widely used and highly efficient method for the reduction of nitroarenes. The process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. For the reduction of nitrotoluenes, palladium-based catalysts are particularly effective.

A common procedure involves dissolving this compound in a suitable solvent, such as methanol, due to its poor solubility in water. A catalyst, for example, palladium supported on a high-surface-area material like activated carbon (Pd/C) or graphene, is then added to the solution. The mixture is then subjected to a hydrogen atmosphere, often under pressure, and agitated to ensure efficient contact between the reactants and the catalyst surface. The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the catalyst surface, where the stepwise reduction of the nitro group to an amino group occurs. The reaction is generally clean and produces high yields of the desired amine.

The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, palladium/graphene (Pd/G) nanocomposites have shown higher activity and stability compared to commercial Pd/C catalysts for the hydrogenation of nitrotoluenes.

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Reagent | Hydrogen Gas (H₂) |

| Catalyst | Palladium on Carbon (Pd/C) or Palladium on Graphene (Pd/G) |

| Solvent | Methanol |

| Product | 4-Methylsulfonyl-2-aminotoluene |

Metal Reduction

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, frequently employed to produce the corresponding anilines. In the context of this compound, this reduction yields 2-amino-4-methylsulfonyltoluene, a valuable intermediate. While specific kinetic data for this exact substrate is not extensively detailed in publicly available literature, the methodologies are well-established through studies on analogous nitroaromatic compounds. Common approaches include catalytic hydrogenation, catalytic transfer hydrogenation, and reduction using dissolving metals like iron.

Catalytic hydrogenation is a widely used industrial method, typically involving hydrogen gas and a heterogeneous catalyst. For nitrotoluenes, catalysts such as palladium on graphene (Pd/G) or Raney nickel have proven effective. google.com The reaction is often carried out in a solvent like methanol. Another approach is catalytic transfer hydrogenation, which utilizes a hydrogen donor molecule in place of hydrogen gas. A common system involves ammonium (B1175870) formate as the hydrogen donor with a palladium on carbon (Pd/C) catalyst, a method that efficiently reduces various aromatic nitro derivatives. mdpi.com

For preventing the accumulation of undesirable hydroxylamine (B1172632) intermediates, which can lead to the formation of azo and azoxy impurities, promoters can be added to the catalyst system. For instance, the addition of vanadium compounds to noble metal catalysts during the hydrogenation of aromatic nitro compounds has been shown to enhance selectivity and reaction rates. google.com

A classical and cost-effective method for nitro group reduction is the use of iron metal in an acidic medium (the Béchamp reduction) or under neutral conditions. google.com This method has been studied for the reduction of compounds like 2,4,6-trinitrotoluene (B92697) (TNT), where granular iron effectively converts the nitro groups to amino groups. nih.gov The efficiency of this process can, however, be dependent on the ratio of the substrate to the iron surface area. nih.gov

Below is a table summarizing various metal reduction methodologies applicable to nitroaromatic compounds analogous to this compound.

Table 1: Methodologies for Metal Reduction of Aromatic Nitro Compounds

| Methodology | Catalyst / Reductant | Hydrogen Source | Substrate Example(s) | Key Characteristics |

|---|---|---|---|---|

| Catalytic Hydrogenation | Palladium/Graphene (Pd/G) | H₂ Gas | Nitrotoluenes | High activity and stability; reaction typically in methanol. |

| Catalytic Hydrogenation | Raney Nickel | H₂ Gas | Nitrotoluene | Can be performed under solvent-free conditions. google.com |

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Various Aromatic Nitro Compounds | Avoids the use of pressurized hydrogen gas; tolerates various functional groups. mdpi.com |

| Dissolving Metal Reduction | Iron (Fe) Powder | Acidic or Neutral Media | 2,4,6-Trinitrotoluene (TNT) | Cost-effective and classical method; kinetics can be surface-area dependent. google.comnih.gov |

| Promoted Catalytic Hydrogenation | Platinum on Carbon (Pt/C) + Vanadium Compound | H₂ Gas | 4,4'-Dinitrostilbene-2,2'-disulfonic acid | Prevents accumulation of hydroxylamine intermediates, leading to higher purity products. google.com |

Derivatization for Specific Applications (e.g., Herbicide Intermediates)

This compound serves as a crucial intermediate in the synthesis of agricultural chemicals, most notably the triketone herbicide, mesotrione (B120641). patsnap.com The primary derivatization pathway involves the selective oxidation of the methyl group on the toluene ring to a carboxylic acid, yielding 2-nitro-4-methylsulfonylbenzoic acid. asianpubs.orgjustia.comchemicalbook.com

This oxidation is a key step and can be accomplished through various methods. One documented process involves using nitric acid as the oxidizing agent in the presence of 70% sulfuric acid and a vanadium pentoxide (V₂O₅) catalyst. justia.comchemicalbook.com The reaction is typically performed at elevated temperatures (e.g., 145°C), and the progress is monitored until the starting material is consumed. justia.comchemicalbook.com An alternative, more environmentally conscious method utilizes hydrogen peroxide as the oxidant with a copper(II) oxide on alumina (CuO/Al₂O₃) catalyst in a strong acid system, which can achieve high yields and allows for the recycling of unreacted starting material. asianpubs.org

Once 2-nitro-4-methylsulfonylbenzoic acid is formed, it undergoes further transformations to produce mesotrione. The carboxylic acid is typically converted to its more reactive acid chloride derivative, 2-nitro-4-methylsulfonylbenzoyl chloride, often by using a halogenating agent like thionyl chloride. google.com This intermediate is then reacted with 1,3-cyclohexanedione in a condensation reaction, followed by rearrangement, to form the final mesotrione product. google.com The entire sequence highlights the strategic importance of this compound as a foundational building block in the synthesis of this commercially significant herbicide.

The table below outlines the key derivatization step of this compound for herbicide synthesis.

Table 2: Oxidation of this compound to 2-Nitro-4-methylsulfonylbenzoic Acid

| Oxidizing System | Catalyst | Solvent / Medium | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Nitric Acid (65-68%) | Vanadium Pentoxide (V₂O₅) | Sulfuric Acid (~70%) | 140-145°C | ~98% | justia.comchemicalbook.com |

Chemical Reactivity and Mechanistic Investigations of 4 Methylsulfonyl 2 Nitrotoluene

Reaction Mechanisms and Pathways

The unique substitution pattern of 4-Methylsulfonyl-2-nitrotoluene, featuring two strong electron-withdrawing groups, dictates its reactivity. These groups deactivate the aromatic ring towards electrophilic attack and activate it for nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions

In general, electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene (B151609) ring. masterorganicchemistry.com However, the presence of electron-withdrawing substituents significantly impacts this process.

Both the nitro (-NO₂) and sulfonyl (-SO₂CH₃) groups are powerful electron-withdrawing groups. This is due to a combination of inductive effects and resonance. libretexts.org These groups pull electron density away from the aromatic ring, making it less reactive towards electrophiles, a phenomenon known as deactivation. masterorganicchemistry.comlibretexts.org For instance, a nitro group can make a benzene ring more than 10 million times less reactive than benzene itself. libretexts.org

These deactivating groups direct incoming electrophiles to the meta position. organicchemistrytutor.comlibretexts.org This is because the intermediates formed during ortho and para attack are significantly destabilized by the adjacent positive charge to the electron-withdrawing group. stackexchange.com In the case of this compound, the existing substituents already occupy key positions, and the strong deactivation of the ring makes further electrophilic substitution challenging.

| Substituent | Effect on Reactivity | Directing Influence |

| Nitro (-NO₂) | Strongly Deactivating libretexts.org | Meta-directing organicchemistrytutor.com |

| Sulfonyl (-SO₂R) | Strongly Deactivating | Meta-directing |

| Methyl (-CH₃) | Activating | Ortho, Para-directing |

This table summarizes the general directing effects of the functional groups present in this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction for aryl halides and other substituted aromatic compounds. It proceeds readily when strong electron-withdrawing groups are present on the ring. libretexts.org

The presence of one or more electron-withdrawing groups is often a prerequisite for nucleophilic aromatic substitution to occur. nih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov The nitro group is particularly effective at this, and its stabilizing effect is most pronounced when it is positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In this compound, both the nitro and methylsulfonyl groups are strong electron-withdrawing groups. This electronic feature makes the aromatic ring highly susceptible to attack by nucleophiles. The rate of nucleophilic aromatic substitution is dramatically increased by the presence of such groups. masterorganicchemistry.com For example, the presence of multiple nitro groups can accelerate the reaction by orders of magnitude. masterorganicchemistry.com While a specific leaving group isn't inherently part of the this compound structure, if one were present, the ortho nitro group and para sulfonyl group would significantly facilitate its displacement by a nucleophile.

A study on halophenols demonstrated that a transient radical can act as an exceptionally strong electron-withdrawing group, further highlighting the role of electronic effects in promoting nucleophilic substitution. nih.govosti.gov The Hammett constant for the O• radical was found to be significantly higher than that of the nitro group, indicating its powerful electron-withdrawing nature. nih.govosti.gov

Oxidation and Reduction Processes

The functional groups on this compound can undergo various oxidation and reduction reactions.

The methyl group of this compound can be oxidized to a carboxylic acid. One method involves using hydrogen peroxide in the presence of a CuO/Al₂O₃ catalyst in a strong acid system to produce 2-nitro-4-methylsulfonylbenzoic acid. asianpubs.org Another approach utilizes a transition metal oxide catalyst and oxygen in a sulfuric acid medium. google.com

The reduction of aromatic nitro compounds is a widely studied and important transformation in organic chemistry. wikipedia.org The nitro group can be reduced to various functional groups, most commonly an amine. This transformation can be achieved using a variety of reagents and conditions.

Common methods for the reduction of aryl nitro groups to anilines include:

Catalytic Hydrogenation : This is a widely used industrial method employing catalysts such as Raney nickel or palladium-on-carbon. wikipedia.orgcommonorganicchemistry.com The reaction proceeds through the formation of nitrosobenzene (B162901) and phenylhydroxylamine intermediates. orientjchem.org

Metal-Acid Systems : Reagents like iron in acidic media or tin(II) chloride are effective for this reduction. wikipedia.orgcommonorganicchemistry.com

Other Reagents : Sodium hydrosulfite and sodium sulfide (B99878) can also be used. wikipedia.org

The mechanism of catalytic hydrogenation of a nitro group is generally understood to proceed in a stepwise manner. mdpi.com For instance, the hydrogenation of 2,4-dinitrotoluene (B133949) to 2,4-toluenediamine involves the sequential reduction of the two nitro groups, passing through nitroso and hydroxylamine (B1172632) intermediates. mdpi.com The specific pathway can be influenced by the catalyst and reaction conditions.

Oxygen-insensitive nitroreductases can catalyze the reduction of nitroaromatic compounds through two-electron transfers, leading to nitroso, hydroxylamino, or amino derivatives. nih.gov The reduction of a nitro group can also proceed via a one-electron transfer to form a nitro anion radical, which in the absence of oxygen, can be further reduced. nih.gov

| Reagent/Method | Product | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Amine | Common industrial method. wikipedia.orgcommonorganicchemistry.com |

| Iron (Fe) in Acid | Amine | Mild conditions. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Amine | Mild conditions. commonorganicchemistry.com |

| Zinc (Zn) in Acid | Amine | Mild conditions. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | wikipedia.org |

| Sodium Sulfide (Na₂S) | Amine | Can sometimes be selective for one nitro group. commonorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | Azo compound | Not typically used for reduction to anilines. commonorganicchemistry.com |

This table outlines common reagents for the reduction of aromatic nitro compounds and the typical products formed.

Density Functional Theory (DFT) Investigations

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the reactivity and stability of chemical compounds. For this compound, a key intermediate in the synthesis of various agrochemicals, understanding these properties is crucial for process optimization and safety. While specific experimental kinetic and thermodynamic data for this compound are not extensively available in the public domain, valuable inferences can be drawn from computational studies on structurally related compounds, such as nitrotoluene isomers.

Rate Constant Predictions and Experimental Validation

Detailed kinetic studies involving rate constant predictions and experimental validation for this compound are not readily found in the surveyed literature. However, computational studies on the unimolecular decomposition of o-nitrotoluene offer a valuable framework for understanding the potential reaction pathways and their kinetics. These studies utilize theoretical models like Density Functional Theory (DFT) and transition state theory (TST) to predict rate constants for various decomposition channels.

One such computational study on o-nitrotoluene identified several key decomposition pathways, including NO2 elimination, H2O elimination (following intramolecular hydrogen abstraction), and NO elimination. nycu.edu.twacs.orgnih.gov The predicted rate constants for these reactions are highly dependent on temperature, with different pathways dominating at different temperature regimes. nycu.edu.twnih.gov For instance, at lower temperatures (below 1000 K), the formation of anthranil (B1196931) and water is predicted to be the dominant pathway, whereas at higher temperatures (above 1100 K), the elimination of NO2 becomes the major decomposition route. nycu.edu.twnih.gov

The predicted high-pressure-limit rate expressions for the major decomposition channels of o-nitrotoluene are presented in the table below. It is important to note that these values are for the parent compound o-nitrotoluene and would be influenced by the presence of the 4-methylsulfonyl group in this compound. The electron-withdrawing nature of the sulfonyl group would likely affect the bond dissociation energies and the stability of intermediates, thus altering the rate constants.

Predicted High-Pressure-Limit Rate Constants for the Unimolecular Decomposition of o-Nitrotoluene

| Decomposition Channel | Rate Expression (s⁻¹) | Temperature Range (K) |

|---|---|---|

| → CH₃C₆H₄ + NO₂ | 4.10 x 10¹⁷ exp(-37000/T) | 500-2000 |

| → C₆H₄C(H)ON + H₂O | 9.09 x 10¹² exp(-25800/T) | 500-2000 |

| → CH₃C₆H₄O + NO | 1.49 x 10¹⁴ exp(-30000/T) | 500-2000 |

| → CH₂C₆H₄NO + OH | 1.31 x 10¹⁵ exp(-38000/T) | 500-2000 |

Data sourced from a computational study on o-nitrotoluene. nih.gov

Experimental validation of these predicted rate constants for o-nitrotoluene has shown reasonable agreement, particularly for the NO₂ and H₂O elimination channels. nih.gov Similar integrated experimental and computational studies would be necessary to determine the precise rate constants for the reactions of this compound.

Thermodynamic Stability of Intermediates and Products

The thermodynamic stability of intermediates and products is a critical factor in determining the feasibility and outcome of a chemical reaction. For this compound, a significant reaction pathway is its conversion to 2-nitro-4-methylsulfonylbenzoyl chloride, a key step in the synthesis of the herbicide mesotrione (B120641). This transformation involves the oxidation of the methyl group to a carboxylic acid, followed by chlorination.

Computational studies on the decomposition of o-nitrotoluene provide insights into the relative energies of various intermediates and products. acs.org The C-NO₂ bond dissociation energy in o-nitrotoluene has been calculated to be approximately 76.3 kcal/mol at 0 K. acs.org The presence of the electron-withdrawing methylsulfonyl group at the para position in this compound would likely influence the stability of the molecule and its reaction intermediates.

The products of the subsequent steps in the synthesis of mesotrione include 3-(2-Nitro-p-methyl sulfonyl benzoyloxy) cyclohexane-1-one, formed from the reaction of 2-nitro-4-methylsulfonylbenzoyl chloride with 1,3-cyclohexanedione. scbt.com The thermodynamic parameters for the adsorption of the final product, mesotrione, on soil have been studied, indicating that the adsorption process is endothermic. researchgate.net This suggests that the interaction of the final product with its environment is also governed by thermodynamic principles.

A qualitative understanding of the thermodynamic landscape of the reactions involving this compound can be inferred from the reaction sequence leading to mesotrione. Each step in the synthesis proceeds to a more stable product under the given reaction conditions, suggesting a thermodynamically favorable pathway.

Analytical Methodologies for 4 Methylsulfonyl 2 Nitrotoluene and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying chemical compounds. For 4-Methylsulfonyl-2-nitrotoluene and its metabolites, various chromatographic methods can be employed, each with its own advantages in terms of selectivity, sensitivity, and application.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound.

A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.comnih.gov This method utilizes a Newcrom R1 column, which is a specialized reverse-phase column characterized by low silanol (B1196071) activity. sielc.com The stationary phase of the Newcrom R1 column provides a robust platform for the separation of this compound from potential impurities.

Table 1: HPLC Column Specifications for this compound Analysis

| Parameter | Specification |

| Column Type | Newcrom R1 |

| Stationary Phase | Reverse Phase with low silanol activity |

| Particle Size | 3 µm particles are available for faster UPLC applications |

This table summarizes the key specifications of the Newcrom R1 HPLC column used for the analysis of this compound.

The mobile phase composition is a critical factor in achieving optimal separation in HPLC. For the analysis of this compound, a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acidic modifier is effective. sielc.comnih.gov Phosphoric acid is a commonly used acidic modifier in this context. sielc.comnih.gov However, for applications where the HPLC system is coupled with a mass spectrometer (MS), it is necessary to replace phosphoric acid with a volatile modifier like formic acid to ensure compatibility with the MS detector. sielc.comnih.gov The ratio of acetonitrile to water is adjusted to control the retention time and resolution of the analyte.

Table 2: Optimized Mobile Phase for HPLC Analysis of this compound

| Component | Function |

| Acetonitrile (MeCN) | Organic modifier to control retention |

| Water | Aqueous component of the mobile phase |

| Phosphoric Acid / Formic Acid | Acidic modifier to improve peak shape and control ionization |

This table outlines the components and their roles in the optimized mobile phase for the HPLC analysis of this compound.

The developed reverse-phase HPLC method for this compound is scalable, which allows for its adaptation from analytical to preparative purposes. sielc.comnih.gov Preparative HPLC is employed to isolate and purify larger quantities of a specific compound, such as for the isolation of impurities for structural elucidation. The scalability of the method ensures that the separation efficiency achieved at the analytical scale can be largely maintained at the preparative scale by adjusting parameters such as column size, flow rate, and sample loading. This is a crucial aspect in pharmaceutical development and quality control for obtaining pure reference standards of impurities.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC analysis is feasible. The analysis of structurally similar nitrotoluene isomers by GC is well-documented and provides a framework for developing a method for this compound.

For the analysis of nitrotoluenes, capillary columns with a non-polar or medium-polarity stationary phase are typically used. A common choice is a 5% phenyl-methylpolysiloxane column. The injector temperature must be high enough to ensure complete volatilization of the analyte without causing thermal degradation. Detection can be achieved using a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds, or a Mass Spectrometer (MS) for more selective and definitive identification. A study on the quantitative analysis of nitrotoluene isomers compared GC/FID and GC/MS methods, noting that while GC/FID provided linear calibration curves over a certain concentration range, GC/MS showed a non-linear detector response at higher concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is particularly well-suited for the identification and quantification of metabolites in complex biological matrices.

For the analysis of this compound and its metabolites, an LC-MS/MS method would typically employ a reverse-phase HPLC separation, similar to the one described in section 4.1.1, coupled to a tandem mass spectrometer. The use of a volatile mobile phase modifier, such as formic acid, is essential for compatibility with the electrospray ionization (ESI) source, which is commonly used for this type of analysis.

The mass spectrometer would be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis, providing high selectivity and sensitivity. For the identification of unknown metabolites, full-scan MS and product ion scan (MS/MS) experiments would be performed to obtain the molecular weight and fragmentation pattern of the potential metabolites. A potential metabolite of this compound is 2-Nitro-4-methylsulfonylbenzoic acid, which can be formed through the oxidation of the methyl group. The synthesis of this benzoic acid derivative from 2-nitro-4-methylsulfonyltoluene has been described. The general workflow for metabolite identification involves comparing the mass spectra of the metabolites with those of reference standards or using in-silico prediction tools.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and widely used method for the analysis of semi-volatile organic compounds like nitrotoluene derivatives. While specific studies focusing exclusively on the GC-MS analysis of this compound are not extensively detailed in the public literature, the methodology is well-established for its isomers and related compounds, such as 2-, 3-, and 4-nitrotoluene (B166481). bibliotekanauki.pl

The technique involves separating the compound from a mixture using a gas chromatograph and then detecting it with a mass spectrometer. The GC column separates components based on their boiling points and interaction with the stationary phase. For nitrotoluenes, the separation of isomers can be critical and is achievable with appropriate columns and temperature programming. bibliotekanauki.pl Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and fragment. This process generates a unique mass spectrum, or "fingerprint," characterized by the mass-to-charge ratio (m/z) of the parent ion and its fragments.

For instance, in the analysis of nitrotoluene isomers, GC-MS can differentiate between them based on both their retention times and their mass spectra. bibliotekanauki.pl Although a predicted spectrum for the related compound 4-nitrotoluene (monoisotopic mass: 137.0477 Da) exists, a confirmed experimental spectrum for this compound (molecular weight: 215.23 g/mol ) would be required for definitive library matching. scbt.comhmdb.ca The fragmentation pattern would be expected to show characteristic losses of the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups.

Table 1: Predicted GC-MS Parameters and Expected Fragments for this compound

| Parameter | Value/Description |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | Typically 70 eV |

| Molecular Ion (M+) | m/z 215 |

| Expected Key Fragments | Fragments corresponding to loss of CH₃, SO₂, NO₂, and combinations thereof. |

This table is based on general principles of GC-MS and data from analogous compounds.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its electronic structure, functional groups, and atomic connectivity.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. Aromatic compounds containing chromophores, such as the nitro group (-NO₂) in this compound, exhibit characteristic UV absorption bands.

Studies on related compounds like 2-nitrotoluene (B74249) show absorption maxima in the UV range. researchgate.net For 4-nitrotoluene, UV spectral data has also been reported. nih.gov By analogy, this compound is expected to have strong absorbance in the UV region due to the π-electron system of the benzene (B151609) ring conjugated with the nitro group. The sulfonyl group may act as an auxochrome, potentially shifting the absorption wavelength and intensity. The exact position of the absorption maximum (λmax) would provide information about the electronic environment of the chromophore.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting FTIR spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its key functional groups. Detailed vibrational analyses have been performed on closely related molecules like 4-nitrotoluene, often combining experimental data with theoretical calculations (DFT) to assign the observed bands. nih.gov Based on data from such analogs, the expected vibrational frequencies for this compound can be predicted. nih.govnih.gov

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro Group (Ar-NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro Group (Ar-NO₂) | Symmetric Stretching | 1345 - 1385 |

| Sulfonyl Group (R-SO₂-R') | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl Group (R-SO₂-R') | Symmetric Stretching | 1140 - 1180 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl Group (C-H) | Asymmetric/Symmetric Stretching | 2850 - 3000 |

This table is populated with typical frequency ranges for the specified functional groups and informed by data on similar compounds. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types.

For this compound, ¹H NMR spectroscopy would reveal the chemical environment of the protons. The spectrum would show distinct signals for the aromatic protons and the protons of the two methyl groups (one on the ring and one on the sulfonyl group). The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would allow for the complete assignment of the proton structure. Data for analogous compounds like 4-nitrotoluene and 4-nitrotoluene-2-sulfonic acid show characteristic downfield shifts for aromatic protons due to the electron-withdrawing effects of the nitro and sulfonyl groups. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (adjacent to NO₂) | ~8.1 - 8.3 | Doublet (d) |

| Aromatic H (adjacent to SO₂CH₃) | ~7.8 - 8.0 | Doublet of doublets (dd) |

| Aromatic H (adjacent to CH₃) | ~7.4 - 7.6 | Doublet (d) |

| Sulfonyl Methyl (SO₂CH₃) | ~3.1 - 3.3 | Singlet (s) |

| Toluene (B28343) Methyl (Ar-CH₃) | ~2.5 - 2.7 | Singlet (s) |

This table presents predicted values based on the analysis of similar chemical structures and established principles of NMR spectroscopy. chemicalbook.comchemicalbook.com

Advanced Detection and Quantification Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the trace analysis of environmental contaminants and metabolites. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov